5-Methoxyquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound features a quinazoline core with methoxy and dione functional groups, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Quinazoline derivatives, which 5-methoxyquinazoline-2,4(1h,3h)-dione is a part of, have been known to interact with various targets, including enzymes and receptors involved in cancer pathways .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a wide range of biological properties, such as anticancer, anticonvulsant, anti-tubercular, anti-inflammatory, antihypertensive, and anti-hiv .
Pharmacokinetics
The solubility of quinazoline, a related compound, in water suggests that it may have good bioavailability .
Result of Action
Quinazoline derivatives have been shown to have antitumor activity against several human tumor cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-Methoxyquinazoline-2,4(1H,3H)-dione interacts with various biomolecules in biochemical reactions. For instance, it has been found to bind tightly to the active pocket of EGFR . This interaction plays a crucial role in its biochemical properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and colony formation of PC-3 cells . It also influences cell function by inducing apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds tightly to the active pocket of EGFR , which could lead to the inhibition of the enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxy-2-nitrobenzoic acid.
Chlorination: The 5-methoxy-2-nitrobenzoic acid is chlorinated using phosphorus oxychloride (POCl3) at 65°C for 2 hours to yield the corresponding chlorinated compound.
Ammonolysis: The chlorinated compound is then reacted with concentrated ammonia at 0°C for 15 minutes to form the intermediate.
Cyclization: The intermediate undergoes cyclization in a solvent mixture of ethanol and water (4:1 ratio) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-Methoxyquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methoxy and dione groups.
Quinoxaline: Another heterocyclic compound with a similar bicyclic structure but different nitrogen positioning.
Cinnoline: A diazanaphthalene isomer with nitrogen atoms in different positions.
Uniqueness
5-Methoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its solubility and potential interactions with biological targets, while the dione group allows for diverse chemical modifications .
Properties
IUPAC Name |
5-methoxy-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h2-4H,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZRYTQAWAFKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287033 | |
Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-86-5 | |
Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61948-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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